molecular formula C15H12Cl4N2O3S B2801443 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide CAS No. 343374-05-0

2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2801443
CAS No.: 343374-05-0
M. Wt: 442.13
InChI Key: KWPLVASISHFFMK-UHFFFAOYSA-N
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Description

2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is a complex organic compound characterized by its dichlorinated aromatic rings and a sulfonyl group

Properties

IUPAC Name

2-(2,4-dichloro-N-methylsulfonylanilino)-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl4N2O3S/c1-25(23,24)21(14-5-2-9(16)6-13(14)19)8-15(22)20-10-3-4-11(17)12(18)7-10/h2-7H,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPLVASISHFFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorinated aniline derivatives. The reaction conditions often include the use of chlorinating agents and sulfonylating reagents under controlled temperatures and pressures. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other dichlorinated aromatic compounds, 2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is unique due to its combination of sulfonyl and acetamide groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties.

Biological Activity

2-[2,4-Dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide is a synthetic compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C13H10Cl4N2O3S
  • Molecular Weight : 385.1 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dichloro and methylsulfonyl groups enhances its reactivity and binding affinity to target proteins, which may include enzymes involved in cancer cell proliferation and survival pathways.

Biological Activity Overview

Research has indicated that this compound exhibits:

  • Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against certain strains of bacteria.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects through modulation of specific signaling pathways.

Efficacy Against Cancer Cell Lines

A series of studies have evaluated the efficacy of this compound against different cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Observations
HCT-15 (Colon)23.30Significant growth inhibition compared to control.
A-431 (Skin)15.50Induced apoptosis at lower concentrations.
MCF-7 (Breast)30.00Moderate cytotoxicity observed.

Case Studies

  • Study on HCT-15 Cells :
    A study published in MDPI demonstrated that the compound exhibited an IC50 value of 23.30 µM against HCT-15 cells, indicating a strong antiproliferative effect compared to standard treatments like doxorubicin .
  • Evaluation in A-431 Cells :
    Research highlighted that the compound induced apoptosis in A-431 cells at concentrations as low as 15.50 µM, suggesting its potential as a therapeutic agent in skin cancers .
  • MCF-7 Breast Cancer Cells :
    In another study, MCF-7 cells showed moderate sensitivity with an IC50 of 30 µM, indicating that while effective, further optimization may be required for breast cancer applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the compound's biological activity. The methylsulfonyl group plays a crucial role in increasing solubility and bioavailability.

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